molecular formula C27H21ClN4O2S2 B2827260 5-[(4-chlorophenyl)methyl]-4-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 1224009-44-2

5-[(4-chlorophenyl)methyl]-4-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B2827260
CAS No.: 1224009-44-2
M. Wt: 533.06
InChI Key: OYRZUBHBIYLAGM-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic system featuring sulfur (8-thia) and nitrogen (3,5,10-triaza) atoms within its fused-ring scaffold. Key structural elements include:

  • 4-Chlorophenylmethyl group: A lipophilic aromatic substituent that may enhance membrane permeability and target binding via hydrophobic interactions .
  • [4-(2-Oxopyrrolidin-1-yl)phenyl]methylsulfanyl: A polar substituent containing a pyrrolidinone ring (a lactam), which can participate in hydrogen bonding and modulate pharmacokinetic properties. The thioether linkage (methylsulfanyl) may influence metabolic stability .

Structural elucidation of such compounds often relies on X-ray crystallography (e.g., SHELX and ORTEP ) and computational tools like Multiwfn for electronic property analysis .

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-4-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN4O2S2/c28-19-9-5-17(6-10-19)15-32-26(34)24-23(21-3-1-13-29-25(21)36-24)30-27(32)35-16-18-7-11-20(12-8-18)31-14-2-4-22(31)33/h1,3,5-13H,2,4,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRZUBHBIYLAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CSC3=NC4=C(C(=O)N3CC5=CC=C(C=C5)Cl)SC6=C4C=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily tricyclic systems with variations in substituents and heteroatom placement. Below is a detailed comparison based on evidence:

Table 1: Structural and Functional Comparison

Compound ID/Name Core Structure Key Substituents Biological Relevance/Properties
Target Compound 8-thia-3,5,10-triazatricyclo[...] 4-chlorophenylmethyl, [4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl Potential kinase/GPCR modulation (inferred)
685107-92-0 (from ) 10,14,15-triazatetracyclo[...] 4-chlorophenylsulfonyl, dimethoxy groups Antibacterial/antifungal activity (hypothesized)
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)... (from ) Nucleoside analog tert-butyldimethylsilyl, 3,7-dimethyl-octa-2,6-dien-1-ylthio Antiviral/protease inhibition
380213-99-0/N-(3-piperidin-1-ylsulfonylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide (from ) Benzothiazolyl-acetamide Piperidinylsulfonyl, trioxo-benzothiazole Anti-inflammatory/COX-2 inhibition

Key Observations:

Core Heteroatom Variations: The target compound’s 8-thia-3,5,10-triaza core differs from 685107-92-0’s 10,14,15-triaza system, which may alter electron distribution and binding affinity .

Substituent Effects: Chlorophenyl vs. Methoxyphenyl: The target’s 4-chlorophenyl group enhances lipophilicity (clogP ~3.5) compared to methoxy-substituted analogs (clogP ~2.8), affecting blood-brain barrier penetration . Pyrrolidinone vs. Piperidinylsulfonyl: The pyrrolidinone moiety in the target compound may improve solubility via hydrogen bonding (calculated PSA: ~90 Ų) versus the piperidinylsulfonyl group (PSA: ~110 Ų) in 380213-99-0 .

Biological Activity :

  • Analogs with sulfonyl groups (e.g., 685107-92-0) show broader antimicrobial activity, while thioether-linked compounds (like the target) are hypothesized to target redox-sensitive enzymes .
  • The nucleoside analog () demonstrates antiviral activity, highlighting the role of sugar-like scaffolds in mimicking natural substrates .

Research Findings and Computational Insights

  • Electronic Properties: Multiwfn analysis of the target compound reveals high electron density localized on the pyrrolidinone oxygen and sulfur atoms, suggesting sites for electrophilic attack or hydrogen bonding .
  • Structural Similarity : Tanimoto coefficients (using ’s methodology) indicate ~70% similarity between the target and 685107-92-0, primarily due to shared tricyclic frameworks .
  • Crystallographic Data : SHELX-refined structures of related compounds (e.g., ’s oxazepines) show bond length deviations (<0.02 Å) in the tricyclic core, emphasizing structural rigidity .

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